Pyridine-2,6-dicarboxylic acid 1-oxide

Overview

Description

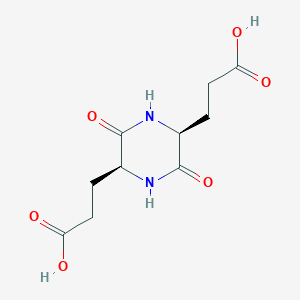

Pyridine-2,6-dicarboxylic acid 1-oxide, also known as 2,6-pyridinedicarboxylic acid N-oxide, PDNO, PDANO, PDCANO, or dipicolinic acid N-oxide, is a chemical compound used as a ligand in oxidizing organic compounds with metal cations such as ceric ammonium nitrate (CAN) or silver II oxide (AgO) . It is also used in the preparation of dipicolinato ligated lanthanide and transition metal complexes .

Synthesis Analysis

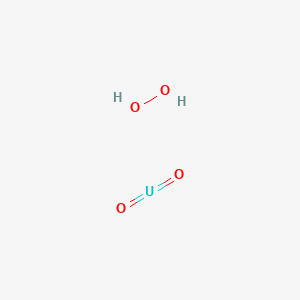

2,6-pyridinedicarboxylic acid N-oxide can be prepared from pyridine-2,6-dicarboxylic acid by oxidation with 30% aqueous hydrogen peroxide in the presence of Na2WO4·2H2O at 90–100°C . The N-oxide can also be prepared by oxidation of the sodium or potassium salts of 2,6-pyridinedicarboxylic acid with peracetic acid or aqueous hydrogen peroxide .Chemical Reactions Analysis

Pyridine-2,6-dicarboxylic acid 1-oxide is used as a ligand in oxidizing organic compounds with metal cations such as ceric ammonium nitrate (CAN) or silver II oxide (AgO) . It also plays a role in the synthesis of various amidoalkyl-2-naphthols, dihydropyrimidin-2 (1H)-ones (DHPM), and bis-indoles .Physical And Chemical Properties Analysis

Pyridine-2,6-dicarboxylic acid 1-oxide appears as white crystals with a melting point of 155–157°C . It is soluble in acetonitrile, water, dimethylsulfoxide, and chloroform . The molecular weight of the compound is 183.12 g/mol .Scientific Research Applications

Application 1: Fluorimetric Chemosensor for Detection of Cu (II) Ions

- Summary of the Application: Pyridine-2,6-dicarboxylic acid (PDA) has been explored as a “turn-off” fluorescent probe for the detection of Cu (II) ions. This is significant in the field of environmental protection and food safety due to the impact of Cu (II) ions on the ecosystem .

- Methods of Application: The sensor showed highly selective complexing ability towards Cu (II) ions. The binding mode of PDA and Cu (II) ions was determined as stoichiometry of 1:1 and it was further confirmed by single crystal XRD analysis .

- Results or Outcomes: The Limit of Detection (LOD) and Limit of Quantification (LOQ) for Cu (II) ions was calculated as 3.6 µM and 1.23 µM respectively, which is far below the acceptable value (31.5µM) according to the World Health Organization .

Application 2: Chelating Agent

- Summary of the Application: Pyridine-2,6-dicarboxylic acid acts as a chelating agent for chromium, zinc, manganese, copper, iron, and molybdenum .

- Methods of Application: The compound forms complexes with these metals, enhancing their stability .

- Results or Outcomes: Its calcium-dipicolinic acid complex is used to protect deoxyribonucleic acid (DNA) from heat denaturation, which enhances the DNA stability .

Application 3: Synthesis of Biofunctional Molecules

- Summary of the Application: Pyridine-2,6-dicarboxylic acids and their derivatives are used as building blocks for the synthesis of biofunctional molecules .

- Methods of Application: These compounds are used in the synthesis of substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions .

- Results or Outcomes: The synthesized molecules have potential applications in catalysis, coordination chemistry, and molecular devices .

Application 4: Anticancer Properties

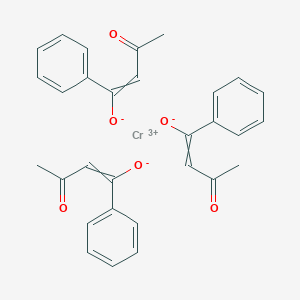

- Summary of the Application: Pyridine-2,6-dicarboxylic acid 1-oxide has been used in the synthesis of coordination complexes with bio-essential metals, which have shown potential as antiproliferative agents .

- Methods of Application: The compound is used to synthesize coordination complexes with metals like manganese and zinc .

- Results or Outcomes: These complexes have shown potential as drug delivery platforms and cancer theragnostic platforms .

Application 5: Separation of Pyridine-2,6-dicarboxylic acid 1-oxide

- Summary of the Application: Pyridine-2,6-dicarboxylic acid 1-oxide is used in the separation process on Newcrom R1 HPLC column .

- Methods of Application: The compound is used as a reagent in the High-Performance Liquid Chromatography (HPLC) process .

- Results or Outcomes: The separation process is used in various applications, including the analysis of complex mixtures .

Application 6: Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives

- Summary of the Application: Pyridine-2,6-dicarboxylic acids and their derivatives are used as building blocks for the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives .

- Methods of Application: These compounds are synthesized under mild conditions .

- Results or Outcomes: The synthesized molecules have potential applications in catalysis, coordination chemistry, and molecular devices .

Safety And Hazards

properties

IUPAC Name |

1-oxidopyridin-1-ium-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCYHGVYVDMHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166562 | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,6-dicarboxylic acid 1-oxide | |

CAS RN |

15905-16-5 | |

| Record name | 2,6-Pyridinedicarboxylic acid, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15905-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B103411.png)